2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0896085
InChI:
InChI=1S/C18H17N3OS/c1-2-11-21-17(22)16(12-14-7-6-10-19-13-14)23-18(21)20-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b16-12+,20-18?
SMILES:
CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3
Molecular Formula:
C18H17N3OS
Molecular Weight:
323.4 g/mol
2-(Phenylimino)-3-propyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0896085
Molecular Formula: C18H17N3OS
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3OS |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (5E)-2-phenylimino-3-propyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H17N3OS/c1-2-11-21-17(22)16(12-14-7-6-10-19-13-14)23-18(21)20-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b16-12+,20-18? |
| Standard InChI Key | LUHVFJLVPGWGCB-OLKMIDAGSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=NC3=CC=CC=C3 |
| SMILES | CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3 |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator